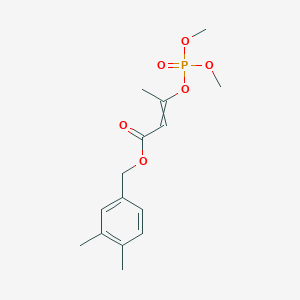
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate is an organic compound with a complex structure that includes a phenyl group substituted with two methyl groups, a methoxyphosphoryloxy group, and a but-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate typically involves multiple steps, starting with the preparation of the phenyl and but-2-enoate components. The phenyl component can be synthesized through Friedel-Crafts alkylation, where 3,4-dimethylbenzene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. The but-2-enoate moiety can be prepared through esterification of but-2-enoic acid with methanol in the presence of an acid catalyst.
The final step involves the phosphorylation of the but-2-enoate moiety with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryloxy group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phosphorylated amines or thiols.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other phosphorylated organic compounds, such as:
Uniqueness
- The presence of both the phenyl and but-2-enoate moieties in this compound provides unique steric and electronic properties that differentiate it from other phosphorylated compounds. These properties contribute to its distinct reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C15H21O6P |
|---|---|
Molekulargewicht |
328.30 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl)methyl 3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-11-6-7-14(8-12(11)2)10-20-15(16)9-13(3)21-22(17,18-4)19-5/h6-9H,10H2,1-5H3 |
InChI-Schlüssel |
YCCYQQBSXDNVCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)COC(=O)C=C(C)OP(=O)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


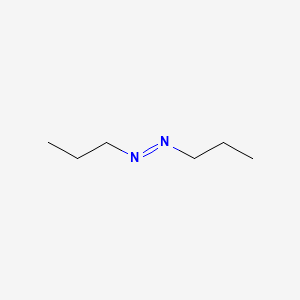
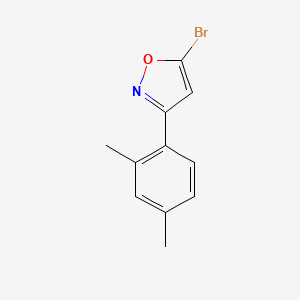
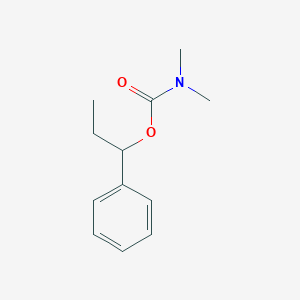
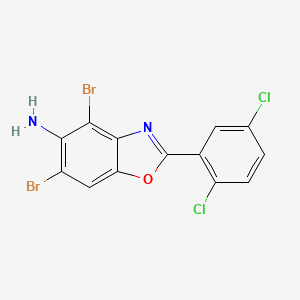

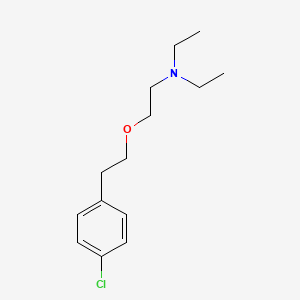


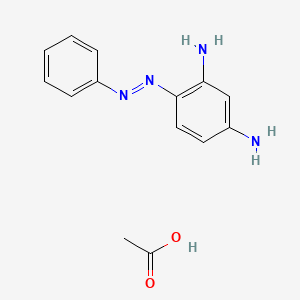
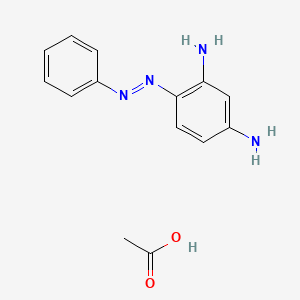
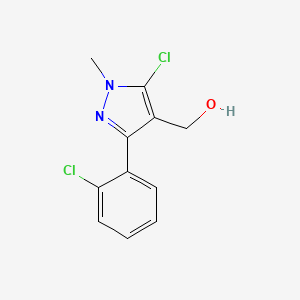
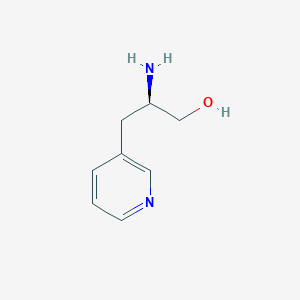
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
